2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine

Vue d'ensemble

Description

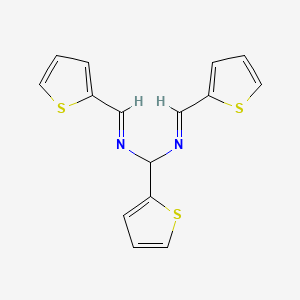

2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is an organic compound with the molecular formula C15H12N2S3 It is a heterocyclic compound containing thiophene rings, which are sulfur-containing five-membered rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine typically involves the condensation reaction of thiophene-2-carbaldehyde with methanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine groups to amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

TTM has a molecular formula of and a molecular weight of 316.5 g/mol. Its structure features two thienyl groups attached to a central methanediamine unit, contributing to its unique electronic properties. The compound's conjugated structure and aromatic character make it suitable for applications in organic electronics and optoelectronic devices, such as organic solar cells and light-emitting diodes (LEDs) .

Materials Science Applications

Organic Electronics:

TTM's electron-donating properties and planarity are advantageous for developing materials used in organic solar cells and field-effect transistors. The thienyl moieties enhance charge transport properties, making TTM a candidate for high-performance electronic devices .

Conducting Polymers:

TTM can serve as a precursor for synthesizing conducting polymers. By undergoing chemical modifications, derivatives of TTM can be created with tailored properties for various applications, including sensors and energy storage devices .

| Application | Description |

|---|---|

| Organic Solar Cells | Utilizes TTM's electronic properties for efficient energy conversion. |

| Field-Effect Transistors | Enhances charge mobility in electronic circuits. |

| Conducting Polymers | Serves as a base for creating polymers with specific electrical characteristics. |

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties:

Emerging studies suggest that TTM exhibits potential antimicrobial and anticancer activities. The thienyl groups may enhance biological interactions due to their electron-rich nature, facilitating binding to biological targets . However, comprehensive pharmacological studies are necessary to confirm these effects.

Drug Design:

Interaction studies using molecular docking simulations indicate that TTM may effectively bind to certain enzymes or receptors, suggesting its potential as a lead compound in drug design . Further experimental validation is essential to explore these interactions comprehensively.

Coordination Chemistry

TTM has been studied in the context of coordination chemistry, particularly as a ligand for metal complexes. A notable example includes the synthesis of a tricarbonyl rhenium complex involving TTM, which was characterized through X-ray crystallography and spectroscopic methods . Such complexes can exhibit unique properties that may be exploited in catalysis or materials science.

| Complex | Metal Center | Applications |

|---|---|---|

| Tricarbonyl Rhenium Complex with TTM | Rhenium | Potential use in catalysis and materials. |

Case Study 1: Tricarbonyl Rhenium Complex

A study investigated the reaction of Re(CO)₅Cl with TTM, resulting in the formation of a novel tricarbonyl rhenium complex. This complex was characterized using X-ray diffraction and density functional theory (DFT) calculations, highlighting the structural features and potential applications in catalysis .

Case Study 2: Conducting Polymers

Research has focused on synthesizing conducting polymers from TTM derivatives, demonstrating enhanced electrical conductivity compared to traditional materials. These findings indicate that TTM-based polymers could be used in flexible electronics and advanced sensor technologies .

Mécanisme D'action

The mechanism of action of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene rings and imine groups allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Thienyl-N,N-bis(2-thienylmethylene)ethanediamine

- 2-Thienyl-N,N-bis(2-thienylmethylene)propanediamine

- 2-Thienyl-N,N-bis(2-thienylmethylene)butanediamine

Uniqueness

2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is unique due to its specific arrangement of thiophene rings and imine groups. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine (TTM) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of TTM, including its structural characteristics, potential applications, and preliminary research findings.

Structural Characteristics

TTM is characterized by its unique structure, which includes two thienyl groups attached to a central methanediamine unit. The molecular formula of TTM is with a molecular weight of 316.46 g/mol. The presence of the thiophene rings enhances the compound's electron-donating properties and planarity, making it suitable for various applications in organic electronics and optoelectronic devices .

Antimicrobial Properties

Preliminary studies suggest that TTM may possess antimicrobial properties. The thienyl groups may enhance biological activity by facilitating interactions with biological targets due to their electron-rich nature. However, detailed pharmacological studies are required to confirm these effects.

Anticancer Activity

Research indicates that TTM could exhibit anticancer properties. Interaction studies using molecular docking simulations have shown that TTM may bind effectively to certain enzymes or receptors involved in cancer pathways. This suggests potential avenues for drug design and development, although further experimental validation is necessary.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique aspects of TTM:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Bis(2-thienyl)propane-1,3-diamine | Contains two thienyl groups | More flexible chain structure |

| Thienyl-phenylene-diamine | Combines thienyl with phenylene | Potentially different electronic properties |

| 2-Thienyl-1,3-diaminopropane | Similar amine structure | Different alkane backbone |

| 4-Thiophenol | Single thiophene ring | Simpler structure with distinct reactivity |

TTM's dual thienyl groups and methanediamine core provide specific electronic characteristics and potential for diverse chemical reactivity compared to its analogs.

Molecular Docking Studies

Molecular docking simulations have been conducted to explore how TTM interacts with various biological targets. These studies indicate that TTM may effectively bind to certain enzymes or receptors, suggesting its potential as a lead compound in drug development.

Synthesis and Modification

The synthesis of TTM typically involves a multi-step process that allows for further chemical modifications. Researchers have explored the use of TTM derivatives in developing conducting polymers and photovoltaic materials, highlighting its versatility in various scientific domains .

Propriétés

IUPAC Name |

(E)-1-thiophen-2-yl-N-[thiophen-2-yl-[(E)-thiophen-2-ylmethylideneamino]methyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H/b16-10+,17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBOACJJWSHXAS-OTYYAQKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NC(C2=CC=CS2)N=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/C(/N=C/C2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314280-18-7 | |

| Record name | 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.